R-1530

概要

説明

RG-1530は、マルチキナーゼ阻害剤としての役割で知られる合成有機化合物です。 それはポロ様キナーゼ4に高い親和性を持ち、その抗増殖の可能性のために癌研究において重要な化合物となっています . ポロ様キナーゼ4は正常細胞では非常に低いレベルで発現しますが、癌細胞ではアップレギュレートされ、中心体に局在し、中心体の複製と有糸分裂の進行を制御するために不可欠です .

科学的研究の応用

RG-1530 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study kinase inhibition and its effects on cellular processes . In biology and medicine, RG-1530 is explored for its potential in cancer therapy due to its ability to inhibit polo like kinase 4 and other kinases involved in cell proliferation and angiogenesis . The compound’s antiproliferative properties make it a candidate for developing new cancer treatments. In industry, RG-1530 is used in the development of pharmaceuticals targeting kinase-related diseases .

作用機序

RG-1530は、血管新生と細胞増殖に関与する複数の受容体型チロシンキナーゼを阻害することによってその効果を発揮します。 RG-1530の主要な分子標的には、血管内皮増殖因子受容体、血小板由来増殖因子受容体、線維芽細胞増殖因子受容体などがあります . これらのキナーゼを阻害することにより、RG-1530は血管新生と腫瘍の増殖を促進するシグナル伝達経路を混乱させ、癌細胞の増殖と腫瘍の進行を抑制します .

将来の方向性

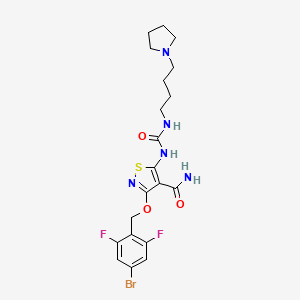

Given the wide range of pharmacological activities associated with pyrazole derivatives, they continue to be a focus of research in medicinal chemistry . Future directions may include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on the pyrazole scaffold.

生化学分析

Biochemical Properties

R-1530 interacts with several enzymes, proteins, and other biomolecules. It targets angiogenesis-related receptor tyrosine kinases, including FGFR1, PDGFRβ, and VEGFR2 . It also inhibits FLT1, KIT, PLK4, and RET . These interactions play a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to delay mitosis, induce polyploidy, and block angiogenesis in cells . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting multiple kinases, this compound disrupts the signaling pathways that drive cell proliferation and angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has demonstrated stability, with its effects on cellular function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Significant tumor growth inhibition was demonstrated in a lung cancer xenograft model with a range of once daily, weekly, and twice-weekly doses of this compound . Tumor regression occurred in all models treated with the maximum tolerated daily dose .

Metabolic Pathways

Given its role as a multi-kinase inhibitor, it is likely that it interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

After oral administration in nude mice, this compound showed good tissue penetration .

Subcellular Localization

Given its role as a multi-kinase inhibitor, it is likely that it is localized to the areas of the cell where these kinases are active .

準備方法

RG-1530の合成経路と反応条件は、入手可能な文献では広く詳細には記述されていません。 RG-1530は市販されていることが知られており、その合成が工業生産のために最適化されていることを示しています . 調製方法は、重要な中間体の形成と最終生成物の精製を含む、複数の有機合成ステップを伴う可能性があります。

化学反応の分析

RG-1530は、主にキナーゼ阻害剤としての役割に焦点を当て、さまざまな化学反応を受けます。 この化合物は、血管新生に関与する複数の受容体型チロシンキナーゼ(血管内皮増殖因子受容体、血小板由来増殖因子受容体、線維芽細胞増殖因子受容体など)と相互作用する阻害反応に関与しています . これらの反応から形成される主要な生成物は、通常、これらのキナーゼの阻害された形態であり、血管新生と腫瘍の増殖の減少につながります。

科学研究への応用

RG-1530は、化学、生物学、医学、および産業の分野で、幅広い科学研究への応用を持っています。 化学では、キナーゼ阻害とその細胞プロセスへの影響を研究するためのツール化合物として使用されます . 生物学と医学では、RG-1530は、ポロ様キナーゼ4と細胞増殖および血管新生に関与する他のキナーゼを阻害する能力のために、癌治療の可能性について探求されています . この化合物の抗増殖特性は、新しい癌治療法の開発のための候補となっています。 産業では、RG-1530は、キナーゼ関連疾患を標的とした医薬品の開発に使用されています .

類似化合物との比較

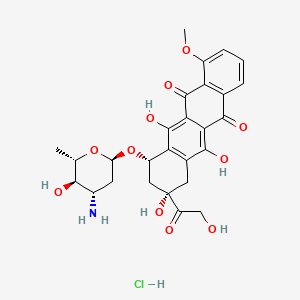

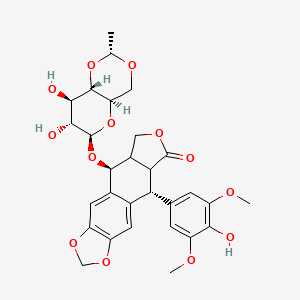

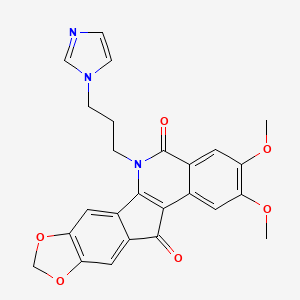

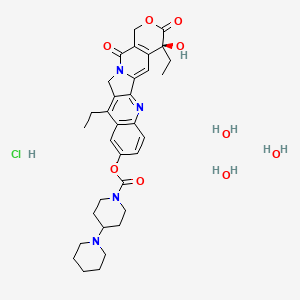

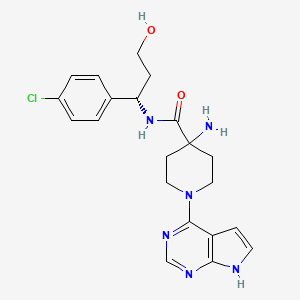

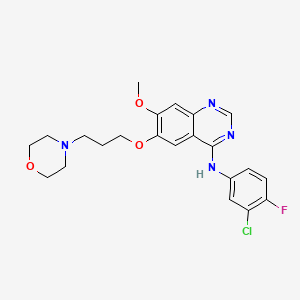

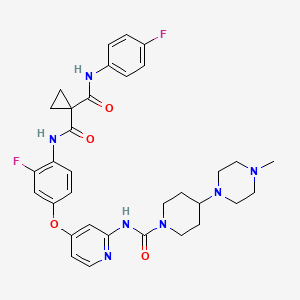

RG-1530は、ポロ様キナーゼ4に対する高い親和性と、複数の受容体型チロシンキナーゼの広範囲な阻害においてユニークです . 類似の化合物には、クィザルチニブ、バンデタニブ、ベパフェスティニブなどの他のマルチキナーゼ阻害剤があります . これらの化合物は、受容体型チロシンキナーゼも標的としていますが、さまざまなキナーゼに対する特異性と親和性が異なる場合があります。 RG-1530のユニークさは、ポロ様キナーゼ4の強力な阻害にあるため、癌研究と治療において貴重なツールとなっています .

特性

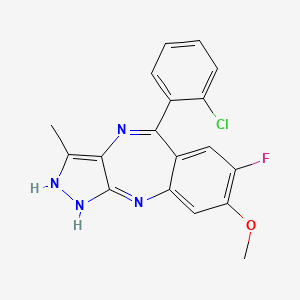

IUPAC Name |

5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O/c1-9-16-18(24-23-9)21-14-8-15(25-2)13(20)7-11(14)17(22-16)10-5-3-4-6-12(10)19/h3-8H,1-2H3,(H2,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVCGJXDGOGOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882531-87-5 | |

| Record name | R-1530 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882531875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 882531-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-1530 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQJ55R5PPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

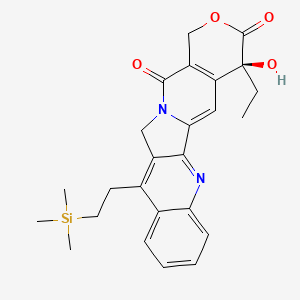

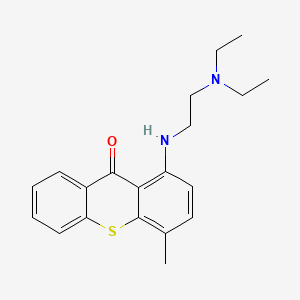

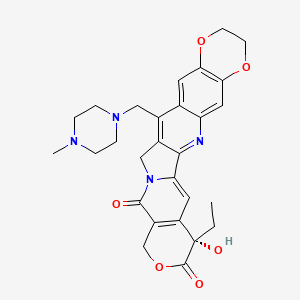

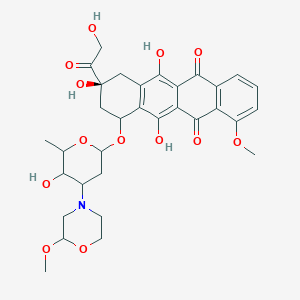

Feasible Synthetic Routes

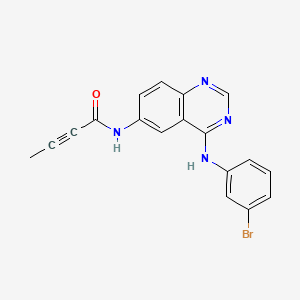

Q1: What is the primary mechanism of action of R1530?

A1: R1530 exerts its antitumor activity through a dual mechanism:

- Disruption of Mitosis: R1530 interferes with tubulin polymerization and mitotic checkpoint function, leading to abortive mitosis, endoreduplication, and ultimately, polyploidy in cancer cells. [] This polyploidization makes cancer cells more vulnerable to apoptosis or senescence. [] Furthermore, R1530's effect on mitosis seems to be linked to the downregulation of the mitotic checkpoint kinase BubR1, potentially through the inhibition of PLK4. []

- Anti-angiogenic Effects: R1530 inhibits multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, including VEGFR1, VEGFR2, VEGFR3, PDGFRβ, Flt-3, and FGFR1/2. [, , ] This multi-targeted approach effectively disrupts tumor vascularization, further hindering tumor growth and progression.

Q2: What preclinical data supports the use of R1530 as an anti-cancer agent?

A2: R1530 has demonstrated potent antitumor activity in various preclinical settings:

- In vitro studies: R1530 effectively inhibits the growth of a wide range of cancer cell lines. [, , ]

- Xenograft models: Oral administration of R1530 significantly inhibited tumor growth in human tumor xenograft models, including renal cell carcinoma [], prostate carcinoma [], and a rat prostatic adenocarcinoma model. [] Notably, R1530 demonstrated efficacy against both subcutaneous and orthotopic tumors, highlighting its potential in various tumor settings. []

- Combination therapies: Studies have explored the efficacy of R1530 in combination with other anticancer agents. For instance, combining R1530 with bevacizumab and peginterferon alfa-2a showed promising results in a renal cell carcinoma model. [] Similarly, combining R1530 with docetaxel and/or bevacizumab showed enhanced efficacy compared to monotherapies in a prostate carcinoma model. [] These findings suggest a potential for synergistic effects and improved therapeutic outcomes with combination therapies.

Q3: Are there any identified challenges or potential limitations associated with R1530 therapy?

A3: While preclinical data is promising, further research is necessary to fully understand the potential limitations of R1530, including:

Q4: What is the current developmental stage of R1530?

A: R1530 is currently undergoing Phase I clinical trials to evaluate its safety, dosage, and efficacy in humans. [, , ]

Q5: Could targeting PLK4 be a viable strategy for enhancing R1530's efficacy?

A: Research suggests that R1530 may downregulate the mitotic checkpoint kinase BubR1 through the inhibition of PLK4. [] Since BubR1 knockdown mimics the polyploidy-inducing effect of R1530, targeting PLK4 could be a potential strategy to enhance its antitumor activity. [] Further research is needed to explore this hypothesis and investigate the potential benefits and risks of specifically targeting PLK4 in conjunction with R1530 treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。